molecular formula C10H19NO4 B1318207 3-(Boc-amino)pentanoic acid CAS No. 557091-78-8

3-(Boc-amino)pentanoic acid

Cat. No.: B1318207
CAS No.: 557091-78-8
M. Wt: 217.26 g/mol
InChI Key: RJCHFHWEJSMOJW-UHFFFAOYSA-N
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Description

3-(Boc-amino)pentanoic acid, also known as 3-(tert-butoxycarbonylamino)pentanoic acid, is a compound widely used in organic synthesis. The tert-butoxycarbonyl (Boc) group is a common protecting group for amines, which helps to prevent unwanted reactions during chemical synthesis. This compound is particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Boc-amino)pentanoic acid can be synthesized through the reaction of 3-aminopentanoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The Boc group is introduced to the amino group, forming the desired product .

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar principles but is scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

3-(Boc-amino)pentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of free amines.

Scientific Research Applications

3-(Boc-amino)pentanoic acid has several applications in scientific research:

    Chemistry: Used in peptide synthesis as a protected amino acid building block.

    Biology: Utilized in the synthesis of biologically active peptides and proteins.

    Medicine: Employed in the development of pharmaceuticals and drug delivery systems.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Boc-amino)pentanoic acid primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino group, preventing it from participating in unwanted reactions. Upon removal of the Boc group under acidic conditions, the free amine is revealed, allowing it to engage in subsequent reactions. This selective protection and deprotection mechanism is crucial in multi-step organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Boc-amino)pentanoic acid is unique due to the stability of the Boc group under basic conditions and its ease of removal under mild acidic conditions. This makes it highly versatile and widely used in peptide synthesis and other applications where selective protection is essential .

Biological Activity

3-(Boc-amino)pentanoic acid, a derivative of pentanoic acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the amino functionality, which plays a crucial role in its chemical reactivity and biological interactions. This article explores the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Molecular Structure:

  • Chemical Formula: C10H19NO4
  • CAS Number: 18664-78-3
  • Molecular Weight: 219.26 g/mol

The presence of the Boc group enhances the stability of the amino group during synthesis and biological evaluation, making it a useful intermediate in various chemical reactions.

This compound exhibits biological activity primarily through its interaction with various biological targets. The Boc group facilitates the compound's stability and solubility in biological systems, allowing it to participate in biochemical pathways effectively.

  • Inhibition of Enzymatic Activity:
    • Studies have shown that derivatives of this compound can inhibit specific enzymes involved in metabolic pathways. For instance, compounds with similar structures have been evaluated for their ability to inhibit serine proteases, which are crucial in various physiological processes.
  • Cell Proliferation and Apoptosis:
    • Research indicates that certain derivatives can induce apoptosis in cancer cell lines by modulating signaling pathways such as the STAT3 pathway. This effect is significant in developing anti-cancer therapies.

Case Studies

Case Study 1: Anti-Cancer Activity
A recent study evaluated the anti-cancer properties of a series of Boc-protected amino acids, including this compound. The results indicated that these compounds could significantly reduce cell viability in leukemia and lung cancer cell lines, demonstrating IC50 values ranging from 1.65 to 5.51 μM. The mechanism was linked to the activation of SHP1, leading to decreased STAT3 phosphorylation and subsequent inhibition of cell proliferation .

Case Study 2: Enzyme Inhibition
Another study focused on the inhibitory effects of various Boc-protected amino acids on serine proteases involved in inflammation and cancer progression. The results showed that compounds similar to this compound exhibited substantial inhibitory activity against TMPRSS2, an enzyme implicated in viral entry into cells. The IC50 values were determined through dose-response assays, indicating strong potential for therapeutic application .

Table 1: Biological Activity Summary

CompoundTargetIC50 (μM)Mechanism of Action
This compoundSHP11.65Activation leading to apoptosis
Similar Derivative ATMPRSS20.022Enzyme inhibition
Similar Derivative BSTAT35.51Inhibition of phosphorylation

Table 2: Comparative Analysis of Related Compounds

CompoundStructure TypeBiological Activity
This compoundBoc-protected amino acidAnti-cancer, enzyme inhibition
N-Boc-Protected α-Amino AcidLinear structureAntimicrobial properties
Bivalent Ligand CBivalent ligandOpioid receptor activity

Research Findings

The exploration of this compound has revealed promising avenues for further research:

  • Therapeutic Potential: The ability to modulate critical signaling pathways positions this compound as a candidate for drug development targeting cancer and inflammatory diseases.
  • Synthetic Versatility: The Boc protecting group allows for diverse synthetic modifications, facilitating the development of a library of compounds with varied biological activities.

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-5-7(6-8(12)13)11-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJCHFHWEJSMOJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

557091-78-8
Record name 3-tert-Butoxycarbonylamino-pentanoic acid
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